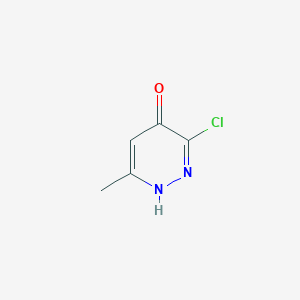

3-Chloro-6-methyl-4-pyridazinol

Description

3-Chloro-6-methyl-4-pyridazinol is a pyridazine derivative characterized by a hydroxyl (-OH) group at position 4, a methyl (-CH₃) group at position 6, and a chlorine atom at position 2. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. Substitutions on the pyridazine ring significantly influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-chloro-6-methyl-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJDSVWNXQYOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945042 | |

| Record name | 3-Chloro-6-methylpyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22390-52-9 | |

| Record name | 4-Pyridazinol, 3-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022390529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-6-methylpyridazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazin-4-ol typically involves the chlorination of 6-methylpyridazin-4-ol. One common method is the reaction of 6-methylpyridazin-4-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: Industrial production of 3-Chloro-6-methylpyridazin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-6-methylpyridazin-4-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-methylpyridazin-4-ol.

Substitution: The chlorine atom in 3-Chloro-6-methylpyridazin-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), pyridine

Major Products:

Oxidation: 3-Chloro-6-methylpyridazin-4-one

Reduction: 6-Methylpyridazin-4-ol

Substitution: 3-Methoxy-6-methylpyridazin-4-ol

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-6-methyl-4-pyridazinol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders and other therapeutic areas.

Key Pharmaceutical Uses:

- Drug Development: It is involved in synthesizing compounds that modulate specific biological pathways, enhancing therapeutic efficacy.

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, this compound is used in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection contributes to increased agricultural yields.

Key Agricultural Uses:

- Herbicides: The compound is integral in creating selective herbicides that target specific weeds without harming crops.

- Fungicides: It demonstrates efficacy against various fungal pathogens, improving crop health and productivity .

Material Science Applications

The compound's unique chemical properties make it valuable in material science, particularly in developing advanced materials with enhanced durability and resistance to environmental factors.

Key Material Science Uses:

- Polymer Synthesis: this compound is used as a building block for specialized polymers that require specific chemical resistance.

- Coatings: Its incorporation into coatings provides improved protection against corrosion and wear .

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes.

Key Biochemical Uses:

- Enzyme Inhibition Studies: It aids researchers in exploring the mechanisms of enzyme action and inhibition.

- Receptor Binding Studies: The compound's interaction with various receptors provides insights into drug-receptor dynamics .

Analytical Chemistry

This compound acts as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances.

Key Analytical Uses:

- Reagent in Chemical Analysis: It is employed in chromatography and spectroscopy to enhance the sensitivity of detection methods.

Table 1: Comparison of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development, antimicrobial research | Enhanced therapeutic efficacy |

| Agriculture | Herbicides, fungicides | Improved crop protection |

| Material Science | Polymer synthesis, coatings | Increased durability and resistance |

| Biochemical Research | Enzyme inhibition, receptor binding studies | Deeper understanding of biological processes |

| Analytical Chemistry | Reagent for detection methods | Improved sensitivity in analysis |

Case Studies

- Pharmaceutical Development : A study demonstrated that derivatives of this compound showed promising results against specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

- Agricultural Efficacy : Field trials indicated that formulations containing this compound significantly reduced weed populations while maintaining crop yield, showcasing its effectiveness as an herbicide .

- Material Durability : Research on polymers incorporating this compound revealed enhanced resistance to environmental degradation compared to traditional materials, highlighting its utility in material science applications .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound can also interact with DNA or proteins, disrupting cellular processes and exerting antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 3-Chloro-6-methyl-4-pyridazinol and related compounds:

Physical and Chemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and solubility . In contrast, methoxy or chloro substituents (e.g., ) reduce polarity, favoring hydrophobic interactions.

- Thermal Stability : Methyl and chloro groups generally increase thermal stability. For instance, 3-Chloro-6-methyl-4-phenylpyridazine’s phenyl group may contribute to higher melting points compared to hydroxylated analogs .

Biological Activity

3-Chloro-6-methyl-4-pyridazinol, a compound with the CAS number 22390-52-9, has garnered attention in various fields due to its notable biological activities. This article explores its pharmacological properties, potential applications in medicine and agriculture, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H6ClN3O |

| Molecular Weight | 175.58 g/mol |

| IUPAC Name | 3-chloro-6-methylpyridazin-4(1H)-ol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by the United States Environmental Protection Agency (EPA) assessed the compound's effects on various microbial strains. The results demonstrated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt cellular signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics.

Herbicidal Activity

This compound is also recognized for its herbicidal properties. It has been incorporated into formulations aimed at controlling a variety of weeds in agricultural settings. Its mode of action involves inhibiting specific enzymes critical for plant growth, thus providing an effective means of weed management .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which is crucial for both microbial and plant growth.

- Receptor Modulation : It may modulate receptor activity linked to apoptosis in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Apoptosis : Research published in Cancer Letters revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70%) in MCF-7 breast cancer cells after 48 hours of exposure.

- Herbicidal Applications : Field trials conducted on crops like peanuts indicated that formulations containing this compound effectively reduced the biomass of common weeds such as Amaranthus retroflexus by over 80% compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.